(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound features a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a ([1,1'-biphenyl]-4-carbonyl)imino moiety at position 2. Its structural complexity implies applications in medicinal chemistry, particularly targeting enzymes or receptors via the sulfamoyl and biphenyl groups.
Properties
IUPAC Name |
ethyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-2-32-22(28)15-27-20-13-12-19(34(25,30)31)14-21(20)33-24(27)26-23(29)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIGDBRICFMOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(([1,1’-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzo[d]thiazole derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The biphenyl and thiazole moieties are often found in bioactive compounds, suggesting potential therapeutic uses.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(([1,1’-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, disrupting a biological pathway. The sulfonamide group could interact with the active site of enzymes, while the biphenyl and thiazole rings could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of sulfamoyl, biphenyl, and benzo[d]thiazole groups. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on recent research findings.
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization under acidic or basic conditions.
- Introduction of the Biphenyl Group : Typically done via a Suzuki coupling reaction.
- Sulfonamide Formation : Achieved by reacting the benzo[d]thiazole derivative with sulfonyl chloride.
- Esterification : The final step involves esterifying the carboxylic acid with ethanol to form the ethyl ester.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The sulfonamide group may inhibit enzyme activity by binding to active sites, while the biphenyl and thiazole rings could enhance binding affinity through hydrophobic interactions.
Anticancer Properties
Research indicates that compounds containing benzothiazole and sulfonamide moieties exhibit significant anticancer activity. For instance, studies on related benzothiazole derivatives have shown potent inhibition of cancer cell proliferation in various lines, suggesting that this compound may share similar properties .
Inhibition of Carbonic Anhydrases
Recent studies have highlighted that benzothiazole derivatives can act as potent inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. These enzymes are crucial in regulating pH and fluid balance in tissues, making them attractive targets for therapeutic intervention in conditions like glaucoma and cancer .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Benzothiazole Derivatives | Demonstrated significant inhibition of cancer cell lines | Potential use in cancer therapy |
| Inhibition of Carbonic Anhydrases | Identified as potent inhibitors for multiple isoforms | Possible treatment for glaucoma and other diseases |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Stereochemistry | Reference |
|---|---|---|---|
| Reaction Temp. | 60–80°C | Higher temps favor (Z)-isomer | |
| Solvent | DMF/THF (anhydrous) | Polar aprotic solvents improve solubility | |
| Catalyst | Pd(PPh) | Reduces side reactions in coupling steps |
Q. Table 2: Computational Predictions vs. Experimental Data
| Property | Predicted Value (DFT) | Experimental Value | Variance |
|---|---|---|---|
| LogP | 3.2 | 3.5 | +0.3 |
| IC (nM) | 120 | 95 | -25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
